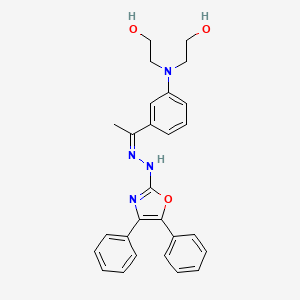

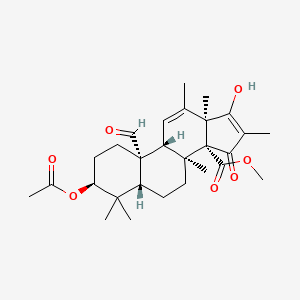

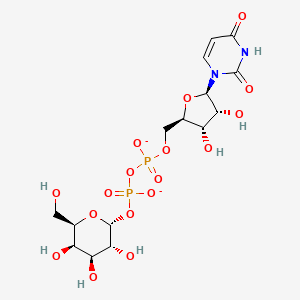

![molecular formula C18H24N4O5 B1244400 {1-[2-(4-Carbamimidoyl-benzoylamino)-propionyl]-piperidin-4-yloxy}-acetic acid](/img/structure/B1244400.png)

{1-[2-(4-Carbamimidoyl-benzoylamino)-propionyl]-piperidin-4-yloxy}-acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

RO-44-3888 is the active metabolite of sibrafiban, an oral platelet aggregation inhibitor. It is primarily used in the prevention of arterial thrombosis in patients with acute coronary syndrome. RO-44-3888 functions by inhibiting platelet aggregation, making it a valuable compound in cardiovascular medicine .

Preparation Methods

The preparation of RO-44-3888 involves the synthesis of sibrafiban, which is then metabolized into RO-44-3888 in the body. The synthetic route for sibrafiban includes several steps of organic synthesis, involving the formation of key intermediates and their subsequent reactions under controlled conditions. Industrial production methods focus on optimizing yield and purity, ensuring that the final product meets pharmaceutical standards .

Chemical Reactions Analysis

RO-44-3888 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts or specific reaction conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

RO-44-3888 has a wide range of scientific research applications:

Chemistry: It is used to study the mechanisms of platelet aggregation and the effects of various inhibitors.

Biology: Researchers use RO-44-3888 to investigate cellular processes related to platelet function and blood clotting.

Medicine: The compound is crucial in developing treatments for cardiovascular diseases, particularly in preventing arterial thrombosis.

Mechanism of Action

RO-44-3888 exerts its effects by binding to the glycoprotein IIb-IIIa receptor on platelets, inhibiting their aggregation. This mechanism involves the blockade of fibrinogen binding, which is essential for platelet clumping and clot formation. By preventing this interaction, RO-44-3888 effectively reduces the risk of arterial thrombosis .

Comparison with Similar Compounds

RO-44-3888 is similar to other glycoprotein IIb-IIIa receptor antagonists, such as abciximab and eptifibatide. it is unique in its oral administration and specific pharmacokinetic properties. Unlike abciximab, which is administered intravenously, RO-44-3888 can be taken orally, providing greater convenience for patients. Additionally, its pharmacokinetics allow for more controlled and predictable therapeutic effects .

Similar compounds include:

Abciximab: An intravenous glycoprotein IIb-IIIa receptor antagonist.

Eptifibatide: Another intravenous glycoprotein IIb-IIIa receptor antagonist.

Tirofiban: An intravenous glycoprotein IIb-IIIa receptor antagonist used in acute coronary syndrome.

Properties

Molecular Formula |

C18H24N4O5 |

|---|---|

Molecular Weight |

376.4 g/mol |

IUPAC Name |

2-[1-[(2S)-2-[(4-carbamimidoylbenzoyl)amino]propanoyl]piperidin-4-yl]oxyacetic acid |

InChI |

InChI=1S/C18H24N4O5/c1-11(21-17(25)13-4-2-12(3-5-13)16(19)20)18(26)22-8-6-14(7-9-22)27-10-15(23)24/h2-5,11,14H,6-10H2,1H3,(H3,19,20)(H,21,25)(H,23,24)/t11-/m0/s1 |

InChI Key |

BHOGTSLQMNCJHA-NSHDSACASA-N |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC(CC1)OCC(=O)O)NC(=O)C2=CC=C(C=C2)C(=N)N |

Canonical SMILES |

CC(C(=O)N1CCC(CC1)OCC(=O)O)NC(=O)C2=CC=C(C=C2)C(=N)N |

Synonyms |

((1-(2-((4-(aminoiminomethyl)benzoyl)amino)-1-oxopropyl)-4-piperidinyl)oxy)acetic acid Ro 44-3888 Ro-44-3888 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

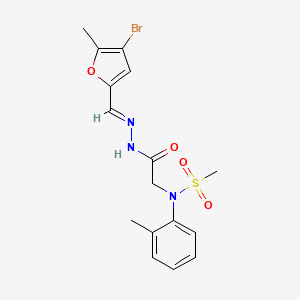

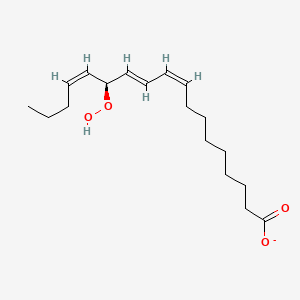

![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)-N'-[(E)-(2-ethoxyphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B1244318.png)

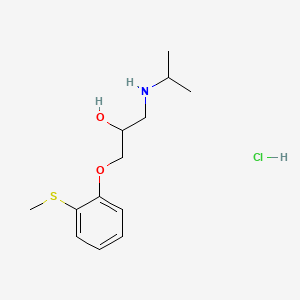

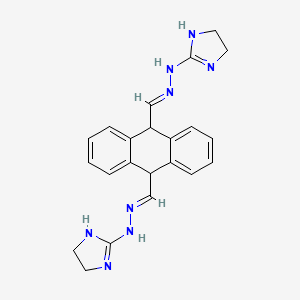

![N-[4-(1-adamantylsulfamoyl)phenyl]-4-bromo-1-methyl-3-pyrazolecarboxamide](/img/structure/B1244334.png)

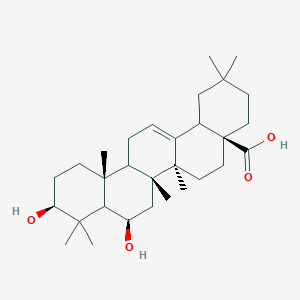

![N-ethyl-8-methyl-4-oxo-N-(phenylmethyl)-2-thieno[3,2-c][1]benzopyrancarboxamide](/img/structure/B1244336.png)